N-(sec-butyl)-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide
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Overview
Description
1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, substituted with a 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl group and a 4-methylphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The starting materials often include 3-methoxybenzohydrazide and 4-methylbenzaldehyde, which undergo condensation reactions to form the oxadiazole ring. This intermediate is then subjected to cyclization reactions with appropriate thieno[3,2-d]pyrimidine precursors under controlled conditions, such as elevated temperatures and the presence of catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as solvent choice, temperature, and reaction time, is crucial to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic rings .
Scientific Research Applications
1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of 1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
2-Propanone, 1-(4-methoxyphenyl)-: A simpler compound with a methoxyphenyl group, used in various chemical reactions.
3-Methoxyphenylboronic acid: Another compound with a methoxyphenyl group, used in organic synthesis and as a reagent in Suzuki coupling reactions.
Uniqueness
1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C23H18N4O4S |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H18N4O4S/c1-14-6-8-16(9-7-14)27-22(28)20-18(10-11-32-20)26(23(27)29)13-19-24-21(25-31-19)15-4-3-5-17(12-15)30-2/h3-12H,13H2,1-2H3 |
InChI Key |
FEUYMUKLSMCEFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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